molecular formula C18H26N6O B2743751 3,3-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one CAS No. 1021226-19-6

3,3-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

Cat. No.: B2743751
CAS No.: 1021226-19-6
M. Wt: 342.447
InChI Key: HRLHTRNIKRBIJN-UHFFFAOYSA-N
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Description

The compound “3,3-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one” is a complex organic molecule. It seems to contain a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom . Tetrazoles are known for their role in medicinal and pharmaceutical applications .


Chemical Reactions Analysis

Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research has explored the synthesis of similar piperazine derivatives, focusing on their structural characteristics and potential as central nervous system agents. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents, involving reactions with aryllithium or aryl Grignard reagents, highlights the intricate synthesis processes of such compounds (Martin et al., 1981).

  • Molecular Structure and Characterization : The synthesis and characterization of various piperazine derivatives, including X-ray diffraction studies, reveal insights into their molecular structure. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved detailed molecular structure investigations using X-ray crystallography, showcasing the structural complexity of such molecules (Sanjeevarayappa et al., 2015).

Biological Evaluation and Pharmacological Activities

  • Antimicrobial and Antifungal Properties : Several studies have reported on the antimicrobial and antifungal activities of piperazine derivatives. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial and biofilm inhibition activities, suggesting potential therapeutic applications in treating bacterial infections (Mekky & Sanad, 2020).

  • Neuroprotective Applications : Compounds like dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester have been studied for their neuroprotective properties, indicating potential benefits in the treatment of neurodegenerative diseases like Alzheimer's (Lecanu et al., 2010).

  • Antidepressant and Anticonvulsant Activities : Piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids have been synthesized as potential new hybrid anticonvulsants, joining chemical fragments of well-known antiepileptic drugs. These compounds displayed broad spectra of activity in preclinical seizure models, indicating their potential as therapeutic agents in treating neurological disorders (Kamiński et al., 2016).

Chemical Properties and Ionization

  • Chemical and Ionization Properties : Studies on the ionization properties of similar compounds, like buthidazole and VEL 3510, provide insights into the chemical behavior of such molecules in different environments, which is crucial for understanding their biological activity and stability (Weber, 1980).

Safety and Hazards

Tetrazoles are known to decompose on heating and emit toxic nitrogen fumes . They burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Properties

IUPAC Name

3,3-dimethyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-18(2,3)13-17(25)23-11-9-22(10-12-23)14-16-19-20-21-24(16)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLHTRNIKRBIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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